molecular formula C17H15N3S B2966030 3-((3-Methylbenzyl)thio)-6-(pyridin-4-yl)pyridazine CAS No. 893993-78-7

3-((3-Methylbenzyl)thio)-6-(pyridin-4-yl)pyridazine

Cat. No. B2966030
CAS RN: 893993-78-7
M. Wt: 293.39
InChI Key: YHWMGKWKWBVTFE-UHFFFAOYSA-N
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Description

3-((3-Methylbenzyl)thio)-6-(pyridin-4-yl)pyridazine is a chemical compound that belongs to the family of pyridazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications. The compound exhibits a unique chemical structure that allows it to interact with biological systems, making it an attractive candidate for drug development.

Scientific Research Applications

Heterocyclic Chemistry and Drug Design

The chemical structure of 3-((3-Methylbenzyl)thio)-6-(pyridin-4-yl)pyridazine is indicative of its potential in the field of heterocyclic chemistry, where it may serve as a scaffold for developing novel compounds with diverse biological activities. Compounds with similar structures have been synthesized and evaluated for various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. For instance, derivatives of pyridine and pyridazine have been extensively studied for their antimicrobial and anti-inflammatory activities, demonstrating the potential of such heterocyclic compounds in drug design and discovery (Shehab et al., 2018).

Catalysis and Material Science

Compounds structurally related to 3-((3-Methylbenzyl)thio)-6-(pyridin-4-yl)pyridazine have been explored in the context of catalysis, particularly in water oxidation reactions. Such research demonstrates the utility of pyridazine-based ligands in constructing metal complexes that can serve as efficient catalysts for chemical transformations, highlighting the broader applicability of these compounds in material science and sustainable chemistry practices (Zong & Thummel, 2005).

Anticancer Research

The incorporation of pyridazine and related heterocycles into larger molecular frameworks has been a strategy in the synthesis of potential anticancer agents. For example, imidazo[4,5-c]pyridines, which share structural features with 3-((3-Methylbenzyl)thio)-6-(pyridin-4-yl)pyridazine, have been synthesized and evaluated for their antitumor activity, indicating the potential of such compounds in the development of new anticancer drugs (Temple et al., 1987).

Dye and Pigment Synthesis

The synthesis and application of pyridazine derivatives as disperse dyes for polyester fibers have been investigated, suggesting the utility of such compounds in the dye and pigment industry. This area of research highlights the versatility of pyridazine-based compounds beyond biomedical applications, extending into materials science and industrial chemistry (Ho, 2005).

properties

IUPAC Name

3-[(3-methylphenyl)methylsulfanyl]-6-pyridin-4-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3S/c1-13-3-2-4-14(11-13)12-21-17-6-5-16(19-20-17)15-7-9-18-10-8-15/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHWMGKWKWBVTFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN=C(C=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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